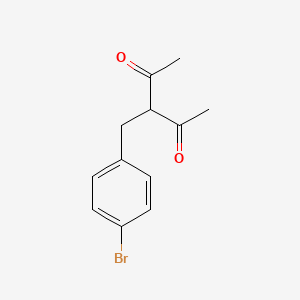
3-(4-Bromobenzyl)-2,4-pentanedione
Cat. No. B8298087
M. Wt: 269.13 g/mol
InChI Key: FJFGDNMLLHUQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07935847B2
Procedure details


Acetylacetone (4.5 mL, 44 mmol) was added dropwise over 30 minutes to a cooled (ice/H2O bath) suspension of 95% NaH (0.95 g, 41 mmol) in anhydrous THF (150 mL). After H2 evolution had ceased, a solution of p-bromobenzyl bromide (10.2 g, 40.8 mmol) in anhydrous THF (20 mL) was added at once with stirring. The reaction mixture was heated to 50° C. (internal temperature) for 48 h, cooled to room temperature, and poured into saturated aqueous NH4Cl (250 mL). The organic phase was separated and the aqueous phase was extracted with EtOAc (3×125 mL). The combined organic extracts were dried (Na2SO4). The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure to give an oily residue. Flash column chromatography (EtOAc:hexane (1:8)) gave 4d as a clear amber oil which solidified upon standing at room temperature (9.01 g, 82%). 1H NMR (300 MHz, CDCl3): δ 7.42 (d, J=8.4 Hz, 2H, enol), 7.39 (d, J=8.4 Hz, 2H, keto), 7.03 (d, J=8.4 Hz, 2H, keto), 7.02 (d, J=8.4 Hz, 2H, enol), 3.95 (t, J=7.5 Hz, 1H, keto), 3.60 (s, 2H, enol), 3.10 (d, J=7.5 Hz, 2H, keto), 2.13 (s, 6H, keto), 2.05 (s, 6H, enol). 13C NMR (75 MHz, CDCl3): δ 203.3, 192.1, 138.9, 137.3, 132.0, 130.6, 129.4, 120.0, 120.9, 108.1, 70.0, 33.7, 32.6, 29.9, 23.5. IR (neat, cm−1): 3409, 3010, 3004, 2927, 1896, 1728, 1699, 1594, 1487, 1405, 1358, 1072, 1010. GC/MS (ET): m/z 268 (M+). Anal. Calcd. for C12H13BrO2: C, 53.55; H, 4.87; O, 11.89. Found: C, 53.27; H, 4.77; O, 11.61.

[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[H-].[Na+].[Br:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15]Br)=[CH:13][CH:12]=1.[NH4+].[Cl-]>C1COCC1.CCOC(C)=O.CCCCCC>[Br:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][CH:4]([C:5](=[O:7])[CH3:6])[C:1](=[O:3])[CH3:2])=[CH:13][CH:12]=1 |f:1.2,4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
10.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Five
|
Name
|
EtOAc hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with EtOAc (3×125 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The drying agent was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oily residue
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(CC(C(C)=O)C(C)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

